n-Octylphosphorylcholine

Catalog No.
S573793
CAS No.
53255-89-3
M.F
C13H30NO4P
M. Wt
295.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Octylphosphorylcholine

CAS Number

53255-89-3

Product Name

n-Octylphosphorylcholine

IUPAC Name

octyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C13H30NO4P

Molecular Weight

295.36 g/mol

InChI

InChI=1S/C13H30NO4P/c1-5-6-7-8-9-10-12-17-19(15,16)18-13-11-14(2,3)4/h5-13H2,1-4H3

InChI Key

MDNHUELOANFCGT-UHFFFAOYSA-N

SMILES

CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Synonyms

n-octylphosphorylcholine, NOPPC

Canonical SMILES

CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

n-Octylphosphorylcholine (OPC) is a zwitterionic molecule, meaning it carries both a positive and a negative charge within its structure []. It is a synthetic amphiphilic compound, derived from phosphoric acid and n-octanol []. OPC has gained significance in scientific research due to its potential applications in various fields, including drug delivery, material science, and medicine [, ].


Molecular Structure Analysis

The key feature of OPC's structure is its amphiphilicity. It consists of a hydrophilic head group, phosphorylcholine (PO4-Choline), and a hydrophobic tail group, n-octyl chain []. The phosphorylcholine group is water-soluble, while the n-octyl chain is attracted to nonpolar environments. This unique structure allows OPC to interact with both water and lipids, making it a versatile molecule for various applications [].


Chemical Reactions Analysis

There are two primary reactions relevant to OPC in scientific research:

  • Synthesis: OPC can be synthesized through a multi-step process involving the reaction of n-octanol with phosphorus oxychloride (POCl3) followed by nucleophilic substitution with choline chloride [].

n-Octanol + POCl3 -> n-Octylphosphoryl dichloriden-Octylphosphoryl dichloride + Choline chloride -> OPC + 2 HCl (Eq. 1) []

  • Micelle Formation: In aqueous environments, OPC molecules self-assemble to form micelles. Micelles are spherical structures with the hydrophobic n-octyl tails oriented inwards and the hydrophilic phosphorylcholine head groups facing outwards, interacting with the water []. This ability to form micelles is crucial for many of OPC's applications.

Physical And Chemical Properties Analysis

  • Appearance: White to off-white powder []
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water, methanol, and ethanol []
  • Stability: Relatively stable under physiological conditions (pH 7.4) []

The mechanism of action of OPC depends on the specific application. Here are two key mechanisms:

  • Drug Delivery: OPC can form micelles that encapsulate drugs. These micelles can then deliver the drugs to specific targets in the body by interacting with cell membranes []. The hydrophilic head group facilitates interaction with the water surrounding the cells, while the hydrophobic tail allows for penetration into the cell membrane.
  • Biocompatibility: The zwitterionic nature of OPC makes it biocompatible, meaning it is well-tolerated by biological systems. The phosphorylcholine head group mimics the head group of natural phospholipids found in cell membranes, reducing the immune response and potential toxicity [].

Drug Delivery and Targeting:

  • Drug carriers: Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), n-OPC can be used to create liposomes and micelles, which are microscopic spheres used to encapsulate and deliver drugs within the body. These carriers can improve drug solubility, stability, and targeting to specific tissues or cells. Source: National Institutes of Health: )
  • Surface modification: n-OPC can be conjugated to the surface of nanoparticles or other drug delivery systems, making them more biocompatible and reducing their interaction with the immune system. This can improve the overall efficacy and safety of the drug delivery system. Source: ScienceDirect:

Cell Biology and Membrane Research:

  • Membrane model systems: n-OPC, due to its structural similarity to phosphatidylcholine (a major component of cell membranes), can be used to create artificial membranes for studying various cellular processes, such as membrane protein function and drug-membrane interactions. Source: Royal Society of Chemistry:
  • Cell-surface engineering: n-OPC can be used to modify the surface of cells, allowing researchers to study the impact of specific molecules on cell behavior and function. Additionally, n-OPC modification can be used to create "stealthy" cells that evade detection by the immune system, which is valuable in cell transplantation research. Source: National Center for Biotechnology Information: )

Materials Science and Nanomedicine:

  • Biocompatible coatings: n-OPC can be used to coat surfaces of various materials, such as implants and biosensors, making them more biocompatible and reducing the risk of rejection or inflammatory response. Source: American Chemical Society:
  • Nanoparticle stabilization: n-OPC can be used as a stabilizing agent for nanoparticles, preventing them from aggregation and improving their overall stability in biological environments. This is crucial for the development of various nanomedicine applications. Source: Wiley Online Library:

XLogP3

2.4

Other CAS

53255-89-3

Dates

Modify: 2023-08-15

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